1'-Epi Gemcitabine 3',5'-Dibenzoate

Description

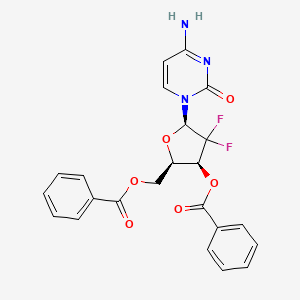

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUUYUUQQGBHBU-PLMTUMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134790-39-9 | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1'-Epi Gemcitabine 3',5'-Dibenzoate: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Gemcitabine's Activity

Gemcitabine, a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers, is a nucleoside analogue that exerts its cytotoxic effects by inhibiting DNA synthesis.[][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry as the β-anomer of 2'-deoxy-2',2'-difluorocytidine. The α-anomer, known as 1'-Epi Gemcitabine, is a significant process-related impurity formed during synthesis. This guide provides a comprehensive technical overview of 1'-Epi Gemcitabine 3',5'-Dibenzoate, a protected derivative of this α-anomer, focusing on its chemical structure, synthesis, and analytical characterization. Understanding the properties of this epimer is crucial for the quality control and optimization of gemcitabine manufacturing processes.

Chemical Identity and Physicochemical Properties

1'-Epi Gemcitabine 3',5'-Dibenzoate is the dibenzoylated form of the α-anomer of gemcitabine. The benzoyl protecting groups at the 3' and 5' positions of the ribofuranose ring enhance its lipophilicity, making it more amenable to organic solvent-based purification techniques and serving as a key intermediate in synthetic pathways.

| Property | Value | Source |

| Chemical Name | (2R,3R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate | [3] |

| CAS Number | 134790-40-2 | [3] |

| Molecular Formula | C₂₃H₁₉F₂N₃O₆ | [3] |

| Molecular Weight | 471.42 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. | [4] |

Elucidation of the Chemical Structure

The core structure of 1'-Epi Gemcitabine 3',5'-Dibenzoate consists of a difluorinated deoxyribose sugar linked to a cytosine base. The defining feature is the α-configuration at the anomeric C1' position, which distinguishes it from the therapeutically active β-anomer, gemcitabine. The hydroxyl groups at the 3' and 5' positions of the sugar moiety are protected by benzoate esters.

Figure 1: Chemical structure of 1'-Epi Gemcitabine 3',5'-Dibenzoate.

Synthesis and Purification

The synthesis of 1'-Epi Gemcitabine 3',5'-Dibenzoate is intrinsically linked to the overall synthesis of gemcitabine, where it is generated as the undesired α-anomer. The general synthetic strategy involves the formation of a protected 2-deoxy-2,2-difluororibose intermediate, followed by glycosylation with a protected cytosine derivative, and subsequent deprotection steps.

General Synthetic Pathway

Figure 2: General synthetic pathway for gemcitabine anomers.

A key intermediate in this process is 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.[5] Reduction of this lactone, for instance using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), yields a mixture of the α and β anomers of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.[6] This anomeric mixture is then coupled with a protected cytosine derivative, such as N,O-bis(trimethylsilyl)cytosine, to form the protected nucleosides.[4] This coupling reaction typically results in a roughly 1:1 mixture of the α- and β-anomers of the dibenzoate-protected gemcitabine.[4]

Purification and Isolation

The separation of the α- and β-anomers is a critical step in the manufacturing of gemcitabine. Various chromatographic and crystallization techniques are employed to isolate the desired β-anomer.[6] 1'-Epi Gemcitabine 3',5'-Dibenzoate, being the α-anomer, is the component that is separated and typically considered an impurity.

Experimental Protocol: General Anomer Separation by Chromatography

While a specific, validated protocol for the preparative separation of 1'-Epi Gemcitabine 3',5'-Dibenzoate is not publicly available, a general approach using high-performance liquid chromatography (HPLC) can be outlined based on methods for separating gemcitabine anomers.[7]

-

Column: A reversed-phase C18 or phenyl-based column is typically effective for separating nucleoside analogues.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The gradient is optimized to achieve baseline separation of the two anomers.

-

Detection: UV detection at a wavelength around 270 nm is suitable for monitoring the elution of the cytosine-containing compounds.[8]

-

Fraction Collection: Fractions corresponding to the elution of the α-anomer are collected.

-

Solvent Evaporation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified 1'-Epi Gemcitabine 3',5'-Dibenzoate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and stereochemical assignment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the sugar moiety, the cytosine base, and the benzoate protecting groups. The key diagnostic signal for the α-anomer is the coupling constant of the anomeric proton (H-1'). In the α-anomer, H-1' is on the opposite side of the furanose ring relative to the C4'-C5' bond, which typically results in a different coupling pattern compared to the β-anomer.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the benzoate groups and the carbons of the pyrimidine ring.

-

¹⁹F NMR: The two fluorine atoms at the C2' position will give rise to signals in the fluorine NMR spectrum, providing further confirmation of the difluoro substitution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique would be suitable for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight of 471.42.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Expected fragmentation patterns would include the loss of the benzoate groups and cleavage of the glycosidic bond, resulting in fragments corresponding to the protected sugar and the cytosine base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group of the cytosine ring.

-

C=O stretching: Strong absorptions around 1720 cm⁻¹ for the ester carbonyls of the benzoate groups and around 1650 cm⁻¹ for the amide carbonyl of the cytosine ring.

-

C-F stretching: Strong absorptions in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H and C=C stretching: Corresponding to the cytosine and benzoate rings.

Biological Activity and Significance

The biological activity of 1'-Epi Gemcitabine is significantly lower than that of the therapeutically active β-anomer, gemcitabine. While specific cytotoxicity data for 1'-Epi Gemcitabine 3',5'-Dibenzoate is not widely published, it is generally understood that the α-anomer of gemcitabine does not possess the same potent anticancer activity.[9] The stereochemistry at the C1' position is critical for the correct phosphorylation by deoxycytidine kinase, the first and rate-limiting step in the activation of gemcitabine to its active triphosphate form. Incorrect stereochemistry prevents this crucial activation step, rendering the α-anomer largely inactive as a cytotoxic agent.

The primary significance of 1'-Epi Gemcitabine 3',5'-Dibenzoate lies in its role as a process-related impurity in the synthesis of gemcitabine. Its effective separation and control are critical for ensuring the purity and, consequently, the safety and efficacy of the final drug product.

Conclusion

1'-Epi Gemcitabine 3',5'-Dibenzoate is a key intermediate and a critical process-related impurity in the synthesis of the anticancer drug gemcitabine. Its distinct stereochemistry at the anomeric carbon renders it biologically inactive compared to the therapeutic β-anomer. A thorough understanding of its chemical structure, synthesis, and analytical characterization is paramount for drug development professionals involved in the manufacturing and quality control of gemcitabine. The analytical techniques outlined in this guide provide a framework for the identification and quantification of this impurity, ensuring the high purity and quality of the final active pharmaceutical ingredient. Further research into the specific biological properties of this epimer could provide deeper insights into the structure-activity relationships of nucleoside analogues.

References

-

Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α-Gemcitabine to Gemcitabine. (2025). Request PDF. [Link]

-

1'-Epi Gemcitabine-13C,15N2 3',5'-Dibenzoate | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

- Process for preparation of Gemcitabine hydrochloride. (2012).

-

Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. (2018). PMC - NIH. [Link]

-

Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. (1994). PubMed. [Link]

-

A Linear Synthesis of Gemcitabine. (2014). ResearchGate. [Link]

-

Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques. (2020). IOSR Journal. [Link]

-

Antitumor activity of gemcitabine hydrochloride loaded lipid polymer hybrid nanoparticles (LPHNs): In vitro and in vivo. (2020). PubMed. [Link]

-

A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (2017). NIH. [Link]

- Gemcitabine production process. (2008).

-

Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. (2023). PMC - NIH. [Link]

-

In vitro synergistic cytotoxicity of gemcitabine and pemetrexed and pharmacogenetic evaluation of response to gemcitabine in bladder cancer patients. (2006). PubMed. [Link]

-

Identification of Major Impurity in Gemcitabine Hydrochloride for Injection by HPLC-QTOF. (n.d.). Semantic Scholar. [Link]

- Gemcitabine hydrochloride purifying method. (2013).

- Gemcitabine alpha-isomer conversion recovery process. (2014).

Sources

- 2. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine | Scilit [scilit.com]

- 4. WO2008129530A1 - Gemcitabine production process - Google Patents [patents.google.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents [patents.google.com]

- 9. CN103224541B - Gemcitabine alpha-isomer conversion recovery process - Google Patents [patents.google.com]

The Core Mechanism of Gemcitabine and its Analogs: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of gemcitabine, a cornerstone of chemotherapy, and its evolving landscape of analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with contemporary insights into overcoming therapeutic resistance.

Introduction: Gemcitabine's Enduring Clinical Significance

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a synthetic pyrimidine nucleoside analog of deoxycytidine that has been a mainstay in the treatment of various solid tumors for decades.[1][2] Its broad-spectrum antitumor activity has established it as a first-line therapy for pancreatic cancer and a critical component in combination regimens for non-small cell lung cancer, breast cancer, and ovarian cancer.[1][2][3] The clinical efficacy of gemcitabine is, however, often curtailed by both intrinsic and acquired resistance, a challenge that has spurred the development of numerous analogs designed to circumvent these limitations.[3][4] A comprehensive understanding of gemcitabine's mechanism of action is paramount for optimizing its therapeutic use and for the rational design of next-generation nucleoside analogs.

Part 1: The Multifaceted Mechanism of Action of Gemcitabine

Gemcitabine is a prodrug, meaning it is inactive upon administration and requires intracellular metabolic activation to exert its cytotoxic effects.[5] Its mechanism of action is multifaceted, primarily involving the disruption of DNA synthesis and the inhibition of a key enzyme required for DNA replication and repair.[1][6]

Cellular Uptake and Metabolic Activation: The Entry into Cytotoxicity

The journey of gemcitabine begins with its transport into the cancer cell, a process predominantly mediated by human equilibrative nucleoside transporters (hENTs), particularly hENT1.[3] Once inside the cell, gemcitabine undergoes a series of phosphorylation steps to become pharmacologically active. This critical activation cascade is initiated by deoxycytidine kinase (dCK), which converts gemcitabine into gemcitabine monophosphate (dFdCMP).[7] Subsequent phosphorylations by other cellular kinases yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[7]

Caption: Figure 1: Metabolic activation of gemcitabine.

Dual Assault on DNA Synthesis

The active metabolites of gemcitabine, dFdCDP and dFdCTP, disrupt DNA synthesis through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[8][9] RNR is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis.[10] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly deoxycytidine triphosphate (dCTP).[8][11] This depletion has a self-potentiating effect, as lower levels of dCTP reduce competition for the incorporation of dFdCTP into DNA.[11]

-

Masked Chain Termination of DNA Elongation: Gemcitabine triphosphate (dFdCTP) structurally mimics dCTP and is recognized by DNA polymerases as a substrate for incorporation into the growing DNA strand.[5] However, after the incorporation of dFdCTP, the unique stereochemistry of the difluorinated sugar moiety allows for the addition of one more nucleotide before DNA polymerase is unable to proceed further.[5] This phenomenon, known as "masked chain termination," effectively halts DNA elongation.[5] The presence of the additional nucleotide "masks" the gemcitabine residue from immediate recognition and excision by the proofreading exonuclease activity of the DNA polymerase, making the DNA damage more difficult to repair and ultimately triggering apoptosis.[5]

Caption: Figure 2: Dual mechanisms of DNA synthesis inhibition.

Part 2: Navigating the Landscape of Gemcitabine Resistance

The clinical utility of gemcitabine is significantly hampered by the development of resistance. Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Resistance

| Mechanism | Description | Consequence |

| Reduced Drug Uptake | Decreased expression or function of the hENT1 transporter.[3] | Reduced intracellular concentration of gemcitabine. |

| Impaired Metabolic Activation | Downregulation or inactivating mutations of deoxycytidine kinase (dCK).[3] | Inefficient conversion of gemcitabine to its active metabolites. |

| Increased Drug Inactivation | Upregulation of cytidine deaminase (CDA), which converts gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[3] | Enhanced clearance of gemcitabine from the cell. |

| Altered Target Expression | Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase.[3] | Increased target availability, requiring higher concentrations of dFdCDP for inhibition. |

| Enhanced DNA Repair | Upregulation of DNA repair pathways that can potentially recognize and excise the incorporated gemcitabine residue. | Increased cellular capacity to tolerate gemcitabine-induced DNA damage. |

Part 3: The Next Generation: Gemcitabine Analogs

To address the challenges of gemcitabine resistance and improve its therapeutic index, a variety of analogs have been developed. These analogs often feature structural modifications designed to overcome specific resistance mechanisms.

Strategies for Analog Development

-

Prodrugs to Bypass Transporter-Mediated Resistance: Lipophilic prodrugs of gemcitabine have been designed to enter cells independently of nucleoside transporters.

-

Modifications to Enhance Metabolic Stability: Chemical modifications at the 4-amino group or the 5'-hydroxyl position can protect gemcitabine from deamination by CDA, thereby increasing its intracellular half-life.[4][12]

-

Targeted Delivery Systems: Conjugating gemcitabine to targeting moieties or encapsulating it in nanoparticles can enhance its delivery to tumor cells while minimizing systemic toxicity.[13]

Notable Gemcitabine Analogs

| Analog | Structural Modification | Mechanism of Action / Advantage |

| Elacytarabine (CP-4055) | 5'-elaidic acid ester of cytarabine | Lipophilic prodrug that enters cells independently of hENT1, overcoming transporter-related resistance.[13][14] |

| CP-4126 | 5'-elaidic acid ester of gemcitabine | A lipophilic prodrug designed to bypass hENT1-mediated transport, showing activity in gemcitabine-resistant models.[15][16] |

| LY2334737 | Valproic acid amide prodrug of gemcitabine | Designed for oral administration, it is hydrolyzed systemically to release gemcitabine, potentially offering a more convenient dosing regimen.[5][17] |

| N-Acyl Analogs | Acyl group attached to the 4-N position | These modifications can protect against deamination by CDA and may alter cellular uptake and activity.[18] |

| 4'-Thio Analogs | Sulfur atom replaces the oxygen in the furanose ring | This modification can alter the sugar pucker and influence the interaction with kinases and polymerases. |

| Gemcitabine Prodrugs Targeting Specific Enzymes | Conjugation of moieties that are cleaved by tumor-specific enzymes.[15] | Enables targeted release of the active drug within the tumor microenvironment.[15] |

Part 4: Experimental Protocols for Studying Gemcitabine's Mechanism of Action

A variety of in vitro assays are essential for elucidating the mechanism of action of gemcitabine and its analogs and for evaluating their efficacy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of gemcitabine or its analogs for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Figure 3: Workflow of the MTT cell viability assay.

DNA Synthesis Assay (BrdU Incorporation Assay)

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay measures the rate of DNA synthesis by detecting the incorporation of this thymidine analog into newly synthesized DNA.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with gemcitabine or its analogs.

-

BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into replicating DNA.[21]

-

Fixation and Denaturation: Fix the cells and then denature the DNA, typically using an acid treatment (e.g., HCl), to expose the incorporated BrdU.[21]

-

Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.[22]

-

Analysis: Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.

Sources

- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 4. Synthesis and in vitro evaluation of novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 18. N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The development of orally administrable gemcitabine prodrugs with D-enantiomer amino acids: Enhanced membrane permeability and enzymatic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1'-Epi Gemcitabine 3',5'-Dibenzoate: A Critical Process-Related Impurity in Gemcitabine Synthesis

Abstract

The control of impurities is a non-negotiable tenet of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of therapeutic agents.[1][2] For stereochemically complex molecules like the chemotherapeutic agent Gemcitabine, this control extends rigorously to stereoisomers, which can exhibit distinct pharmacological and toxicological profiles.[3] This technical guide provides an in-depth analysis of 1'-Epi Gemcitabine 3',5'-Dibenzoate, a critical process-related impurity encountered during the synthesis of Gemcitabine. We will explore the chemical genesis of this epimeric impurity, its potential impact on the final Active Pharmaceutical Ingredient (API), and the robust analytical strategies required for its detection, quantification, and control, all within the framework of global regulatory expectations.

Introduction: The Imperative of Purity in Gemcitabine

Gemcitabine, a nucleoside analog of deoxycytidine, is a cornerstone therapy for a range of cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[4] Its mechanism of action involves its intracellular phosphorylation to active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[5] These metabolites inhibit DNA synthesis and induce apoptosis, primarily by competing with dCTP for incorporation into DNA and by inhibiting ribonucleotide reductase.[5]

The therapeutic efficacy of Gemcitabine is intrinsically linked to its precise three-dimensional structure. The molecule possesses multiple chiral centers, with the stereochemistry at the 1'-position of the difluororibose sugar (the anomeric carbon) being paramount for its biological activity. The desired, therapeutically active form is the β-anomer. The corresponding α-anomer is a stereoisomeric impurity that must be diligently controlled. 1'-Epi Gemcitabine 3',5'-Dibenzoate is a precursor to this α-anomer, arising during the synthetic process. Its presence in intermediate or final API batches signals potential issues in stereochemical control and purification, demanding rigorous analytical characterization.[6][7]

Genesis of an Epimer: The Synthetic Origin of 1'-Epi Gemcitabine 3',5'-Dibenzoate

Understanding the origin of an impurity is the first principle of controlling it. 1'-Epi Gemcitabine 3',5'-Dibenzoate is a process-related impurity, specifically a stereoisomeric intermediate. Its formation is rooted in the key glycosylation reaction during Gemcitabine synthesis, where a protected difluororibose sugar moiety is coupled with a cytosine derivative.[6][8]

The synthesis often involves an intermediate like 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-di-O-benzoyl-1-O-β-methanesulfonate, which is then coupled with a silylated cytosine.[6] This reaction is designed to be stereoselective, favoring the formation of the β-anomer (the precursor to Gemcitabine). However, the reaction often lacks perfect stereospecificity, leading to the co-formation of the undesired α-anomer, which is 1'-Epi Gemcitabine 3',5'-Dibenzoate.[6][8] The ratio of α to β anomers can be approximately 1:1 if not carefully controlled.[6]

The causality here is energetic; the transition states leading to the α and β products are often close in energy, and reaction conditions (solvent, temperature, catalyst) must be meticulously optimized to favor the formation of the desired β-isomer. Subsequent purification steps are designed to remove the α-anomer, but any inefficiency can lead to its carryover.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008129530A1 - Gemcitabine production process - Google Patents [patents.google.com]

- 7. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

understanding the pharmacology of dibenzoate-protected nucleosides

An In-Depth Technical Guide to the Pharmacology of Dibenzoate-Protected Nucleosides

Introduction: Overcoming the Cellular Barrier

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] Their therapeutic efficacy hinges on their ability to enter host cells and undergo anabolic phosphorylation to the active triphosphate form, which can then interfere with viral or cellular DNA/RNA synthesis.[3][4] However, the inherent polarity of nucleosides, conferred by the sugar's hydroxyl groups, significantly hinders their passive diffusion across the lipophilic cell membrane, leading to low bioavailability.[1] Furthermore, the first phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a rate-limiting factor in the drug's activation pathway.[3][5]

To circumvent these challenges, medicinal chemists have developed prodrug strategies, which involve masking the polar functional groups of a parent drug with lipophilic, biolabile protecting groups.[3][6] This guide focuses on a particularly effective strategy: the use of dibenzoate protecting groups. By converting the hydroxyl moieties of the nucleoside's sugar into benzoate esters, a lipophilic prodrug is created that can more readily traverse the cell membrane. Once inside the cell, these ester groups are designed to be cleaved by ubiquitous intracellular esterases, releasing the parent nucleoside to be trapped and subsequently phosphorylated. This approach not only enhances cellular uptake but can also bypass resistance mechanisms associated with deficient nucleoside kinase activity.[5]

Chapter 1: The Strategic Rationale for Dibenzoate Protection

The selection of a protecting group in prodrug design is a critical decision driven by a multi-faceted rationale. The benzoyl group is not merely a lipophilic mask; its chemical and metabolic properties are finely tuned for intracellular drug delivery.

-

Enhanced Lipophilicity for Cellular Permeation : The primary barrier to nucleoside efficacy is the cell membrane. The aromatic, nonpolar nature of the benzoyl groups drastically increases the overall lipophilicity of the nucleoside analogue. This modification facilitates passive diffusion across the phospholipid bilayer, a critical step for drugs that are poor substrates for active nucleoside transporters.[1][3]

-

Masking Polar Hydroxyl Groups : The hydroxyl groups on the sugar ring are key sites for hydrogen bonding with water, contributing to the molecule's high polarity. Esterification with benzoic acid effectively caps these groups, reducing the desolvation energy required for the molecule to enter the lipidic environment of the cell membrane.

-

Engineered for Intracellular Release : The ester linkage of a benzoate group is relatively stable in aqueous solution but is an excellent substrate for intracellular carboxylesterases.[5][7] This differential stability is the core of the self-validating system: the prodrug remains largely intact in the extracellular environment (e.g., bloodstream) but undergoes rapid enzymatic cleavage upon entering the target cell. This targeted release concentrates the active drug where it is needed, potentially reducing systemic toxicity.

Caption: General structure of a 3',5'-dibenzoate-protected nucleoside.

Chapter 2: Synthesis and Chemical Principles

The synthesis of dibenzoate-protected nucleosides is a well-established process in medicinal chemistry, typically involving the acylation of the sugar's hydroxyl groups. The process requires careful consideration of protecting other reactive sites on the nucleoside to ensure chemoselectivity.

An overarching principle in this synthesis is the use of orthogonal protecting groups—groups that can be removed under different conditions.[6] For instance, the exocyclic amino groups on nucleobases like adenine and cytosine are often protected with acyl groups (e.g., benzoyl) that are stable during the sugar modification but can be removed later.[][9]

Caption: High-level workflow for the synthesis of dibenzoate-protected nucleosides.

Experimental Protocol: Synthesis of 3',5'-Di-O-benzoyl-thymidine

This protocol describes a standard laboratory procedure for protecting the hydroxyl groups of thymidine.

Objective: To synthesize 3',5'-Di-O-benzoyl-thymidine via acylation with benzoyl chloride.

Materials:

-

Thymidine (1 equivalent)

-

Anhydrous Pyridine (solvent)

-

Benzoyl Chloride (2.2-2.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Methodology:

-

Preparation: Dry thymidine under high vacuum for several hours to remove residual water.

-

Dissolution: Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the flask in an ice bath to 0°C.

-

Acylation: Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes. The causality here is critical: slow addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cool the reaction mixture back to 0°C and quench by slowly adding cold water or methanol to react with excess benzoyl chloride.

-

Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove pyridine hydrochloride and excess benzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure 3',5'-Di-O-benzoyl-thymidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 3: Pharmacological Mechanism of Action: The Prodrug Pathway

The journey of a dibenzoate-protected nucleoside from administration to its active form is a multi-step intracellular process. This pathway is a prime example of a self-validating system, where each step is a prerequisite for the next, ensuring the drug is activated only within the target cellular environment.

-

Cellular Uptake: The lipophilic prodrug readily diffuses across the cell membrane into the cytoplasm.

-

Enzymatic Cleavage: In the cytoplasm, widely expressed carboxylesterases recognize and hydrolyze the ester bonds of the dibenzoate groups.[5][7] This enzymatic action removes the protecting groups, releasing the parent nucleoside analogue.

-

Intracellular Trapping: Upon cleavage of the benzoate groups, the now-polar nucleoside can no longer diffuse back across the cell membrane and is effectively trapped within the cell.

-

Anabolic Phosphorylation: Cellular kinases sequentially phosphorylate the liberated nucleoside at the 5'-hydroxyl position, converting it first to the nucleoside monophosphate (NMP), then to the diphosphate (NDP), and finally to the active nucleoside triphosphate (NTP).[3][5]

-

Pharmacological Action: The active NTP analogue competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into elongating DNA (or RNA) strands by viral or cellular polymerases. Its incorporation typically leads to chain termination or impaired nucleic acid function, thereby exerting its therapeutic effect.[1]

Caption: Intracellular activation pathway of a dibenzoate-protected nucleoside prodrug.

Chapter 4: Structure-Activity Relationships (SAR)

Optimizing the pharmacological profile of a dibenzoate-protected nucleoside involves fine-tuning its structure to balance stability, cellular uptake, and the rate of enzymatic activation. Structure-Activity Relationship (SAR) studies explore how modifying the benzoyl rings affects these parameters.[10][11] For example, adding electron-withdrawing or electron-donating groups to the phenyl ring of the benzoate can alter its susceptibility to esterase-mediated hydrolysis.[5]

The causality is rooted in stereoelectronic effects:

-

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups can make the carbonyl carbon more electrophilic, potentially increasing the rate of enzymatic cleavage. However, excessive reactivity could lead to premature hydrolysis in plasma.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups may decrease the rate of cleavage, leading to a more stable prodrug with a longer half-life but potentially slower activation.

The position of the substituent (ortho, meta, para) also plays a crucial role due to steric hindrance effects near the reaction center.

Data Presentation: Hypothetical SAR for a Dibenzoate-Protected Anti-HIV Nucleoside

The following table summarizes hypothetical data for a series of 3',5'-dibenzoate protected analogues of Stavudine (d4T), based on principles described in the literature.[5]

| Substituent (Para-position) | Relative Plasma Stability (t½) | Relative Cleavage Rate (CEM Cell Extract) | Anti-HIV Activity (IC₅₀ in CEM/TK⁻ cells) |

| -H (Unsubstituted) | 1.0 | 1.0 | 5 µM |

| -OCH₃ (Methoxy) | 1.8 | 0.7 | 8 µM |

| -Cl (Chloro) | 0.9 | 1.4 | 3 µM |

| -NO₂ (Nitro) | 0.5 | 2.5 | 1.5 µM |

This data is illustrative. CEM/TK⁻ cells are thymidine kinase-deficient, making them resistant to standard d4T. The enhanced activity of the prodrugs in these cells highlights the ability to bypass the first phosphorylation step.

Chapter 5: Key Experimental Protocols

Validating the pharmacology of a dibenzoate-protected nucleoside requires robust in vitro assays.

Protocol 1: In Vitro Prodrug Stability and Conversion Assay

Objective: To assess the stability of the dibenzoate prodrug in human plasma and its conversion to the parent nucleoside in a cellular extract.

Methodology:

-

Preparation: Prepare stock solutions of the test compound in DMSO. Obtain fresh human plasma and prepare a cytosolic extract (e.g., S9 fraction) from a relevant cell line (e.g., CEM).

-

Incubation:

-

For plasma stability, dilute the compound to a final concentration (e.g., 10 µM) in plasma pre-warmed to 37°C.

-

For cellular conversion, dilute the compound to the same concentration in the cell extract supplemented with necessary cofactors.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Immediately stop the reaction in each aliquot by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection or LC-Mass Spectrometry (LC-MS). Quantify the remaining concentration of the prodrug and the appearance of the parent nucleoside over time.

-

Data Interpretation: Calculate the half-life (t½) of the prodrug in each matrix. A short half-life in the cell extract coupled with a longer half-life in plasma is indicative of a successful prodrug design.[5]

Conclusion and Future Perspectives

The use of dibenzoate protecting groups represents a powerful and versatile strategy in nucleoside drug development. This approach effectively addresses the fundamental pharmacological hurdles of poor membrane permeability and inefficient initial phosphorylation. By creating a lipophilic, cell-permeable prodrug that is activated by intracellular esterases, this method enhances the therapeutic window and can overcome certain forms of drug resistance.

Future research in this area will likely focus on developing dibenzoate analogues with even greater specificity for cancer or virally-infected cells, potentially by designing prodrugs that are preferentially cleaved by enzymes overexpressed in target tissues. The continued exploration of structure-activity relationships will allow for the rational design of next-generation nucleoside therapeutics with highly optimized delivery and activation profiles, promising more effective and safer treatments for a range of diseases.[2][12]

References

-

Brown, T. A., et al. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Périgaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3854-3908. Retrieved from [Link]

-

Harris, T. M., et al. (2001). Synthesis and characterization of nucleosides and oligonucleotides with a benzo[a]pyren-6-ylmethyl adduct at adenine N6 or guanine N2. Chemical Research in Toxicology, 14(9), 1221-1229. Retrieved from [Link]

-

Meier, C., et al. (2015). Bis(benzoyloxybenzyl)-DiPPro nucleoside diphosphates of anti-HIV active nucleoside analogues. Chemistry & Biodiversity, 12(4), 543-560. Retrieved from [Link]

-

Gribova, O., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 28(15), 5702. Retrieved from [Link]

-

Périgaud, C., et al. (2020). Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections. Molecules, 25(20), 4811. Retrieved from [Link]

-

PubChem. (n.d.). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Center for Biotechnology Information. Retrieved from [Link]

-

Harvey, R. G., et al. (2008). HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF NUCLEOSIDE ADDUCTS FROM THE CARCINOGENIC BENZO[a]PYRENE DIOL EPOXIDE AND A COMPUTATIONAL ANALYSIS. Journal of Organic Chemistry, 73(19), 7548-7555. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

-

van Duuren, J., et al. (2012). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Applied and Environmental Microbiology, 78(4), 1118-1127. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Springer Nature. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio Ltd. Retrieved from [Link]

-

Chen, J., et al. (2008). Theoretical study of the quantitative structure-activity relationships for the toxicity of dibenzo-p-dioxins. Chemosphere, 73(1 Suppl), S11-S16. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Retrieved from [Link]

-

Pfleiderer, W. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13. Retrieved from [Link]

-

Stawinski, J., & Thelin, M. (1990). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology, 20, 85-99. Retrieved from [Link]

-

De Clercq, E., et al. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides. Google Patents.

-

Demizu, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(10), 1235-1241. Retrieved from [Link]

-

Adamo, G., et al. (2002). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. Organic Letters, 4(4), 555-557. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Assess the Safety, Pharmacokinetics and Clinical Activity of NUC-3373 in Participants With Advanced Solid Tumours. U.S. National Library of Medicine. Retrieved from [Link]

-

Meier, C. (2017). Nucleoside Diphosphate and Triphosphate Prodrugs - An Unsolvable Task? Antiviral Chemistry & Chemotherapy, 25(1-2), 1-15. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]

-

Mehellou, Y., & De Clercq, E. (2010). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Medicinal Chemistry, 2(6), 935-950. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct synthesis of furanosyl nucleosides from 5-O-monoprotected ribose in a one-pot glycosylation-deprotection strategy. ResearchGate. Retrieved from [Link]

-

Hasan, M., et al. (2023). Nucleotide and nucleoside-based drugs: past, present, and future. Journal of Biomedical Science, 30(1), 18. Retrieved from [Link]

-

Głowacka, I., et al. (2012). Synthesis of phosphonate derivatives of 2'-deoxy-2'-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. Beilstein Journal of Organic Chemistry, 8, 1387-1394. Retrieved from [Link]

-

Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. Retrieved from [Link]

-

Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. Retrieved from [Link]

-

Ilie, M., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Molecules, 29(1), 234. Retrieved from [Link]

-

University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. Retrieved from [Link]

-

Mehellou, Y. (n.d.). Current prodrug strategies for improving oral absorption of nucleoside analogues. Future Medicinal Chemistry. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(benzoyloxybenzyl)-DiPPro nucleoside diphosphates of anti-HIV active nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Theoretical study of the quantitative structure-activity relationships for the toxicity of dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Analysis of Gemcitabine Derivatives

Abstract

Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a cornerstone in the treatment of various solid tumors, serves as a critical scaffold for the development of novel anticancer agents.[1][2][3] Its efficacy, however, is often curtailed by challenges such as rapid metabolic inactivation and the emergence of drug resistance.[4][5] This has spurred the rational design and synthesis of a multitude of gemcitabine derivatives aimed at overcoming these limitations. The precise structural elucidation of these derivatives is paramount to understanding their structure-activity relationships (SAR) and advancing their clinical potential. This technical guide provides a comprehensive overview of the principal analytical techniques employed for the structural analysis of gemcitabine derivatives, intended for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, offering field-proven insights and detailed experimental protocols.

Introduction: The Rationale for Gemcitabine Derivatives

Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis.[6][7][8] Upon cellular uptake, it undergoes sequential phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1] However, its therapeutic window is narrowed by rapid deamination to the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), and by cellular resistance mechanisms.[1][9]

The synthesis of gemcitabine derivatives is a key strategy to enhance its pharmacological profile.[4] These modifications often involve:

-

Prodrug Approaches: Masking the functional groups susceptible to metabolic inactivation.[4][5][10]

-

Lipophilic Conjugation: Improving cellular uptake and overcoming transporter-related resistance.[11][12]

-

Novel Formulations: Such as nanoparticles, to improve drug delivery and tumor targeting.[12][13]

A thorough structural analysis of these novel entities is not merely a confirmatory step but a critical component of the drug discovery and development process. It provides invaluable information on:

-

Confirmation of Chemical Identity: Verifying the successful synthesis of the desired molecule.

-

Stereochemistry and Conformation: Understanding the three-dimensional arrangement of atoms, which is crucial for target engagement.

-

Purity and Stability: Ensuring the quality and shelf-life of the drug substance.

-

Structure-Activity Relationship (SAR): Correlating specific structural features with biological activity.[14]

Core Analytical Techniques for Structural Elucidation

The comprehensive structural characterization of gemcitabine derivatives relies on a synergistic application of several powerful analytical techniques. This section will explore the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution.[15][16] It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For gemcitabine derivatives, both ¹H and ¹³C NMR are fundamental, with ¹⁹F NMR being particularly informative due to the presence of the two fluorine atoms in the gemcitabine core.

-

¹H NMR: Provides information on the number and types of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal the connectivity between neighboring protons.

-

¹³C NMR: Offers insights into the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides a clear picture of the number of unique carbon atoms.

-

¹⁹F NMR: A highly sensitive technique that is crucial for analyzing gemcitabine derivatives. The chemical shifts of the fluorine atoms are very sensitive to their local environment, making ¹⁹F NMR an excellent tool for confirming modifications near the difluoro moiety.[9]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.

-

A robust NMR analysis protocol should be a self-validating system. This means that the data obtained from different NMR experiments should be consistent and complementary, leading to an unambiguous structural assignment.

Objective: To obtain a complete structural assignment of a novel gemcitabine derivative.

Materials:

-

Gemcitabine derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the gemcitabine derivative in approximately 0.6 mL of the appropriate deuterated solvent.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

¹⁹F NMR Acquisition:

-

If the spectrometer is equipped with a fluorine probe, acquire a ¹⁹F NMR spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

-

2D NMR Acquisition:

-

Acquire a series of 2D NMR spectra, including COSY, HSQC, and HMBC. The parameters for these experiments (e.g., spectral widths, number of increments) should be optimized for the specific molecule.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants in the ¹H and ¹³C spectra.

-

Use the 2D NMR data to establish the connectivity of the molecule and assign all signals.

-

Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a synthesized gemcitabine derivative and for obtaining structural information through fragmentation analysis.

-

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like gemcitabine and its derivatives. It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger molecules, but can also be applied to smaller molecules.

-

-

Mass Analyzer:

-

Quadrupole: A common type of mass analyzer that offers good sensitivity and resolution.

-

Time-of-Flight (TOF): Provides high-resolution mass measurements, allowing for the determination of the elemental composition of a molecule.

-

Orbitrap: Offers very high resolution and mass accuracy.

-

-

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This is invaluable for structural elucidation, as the fragments can be used to piece together the structure of the parent molecule.

Objective: To confirm the molecular weight and obtain structural information of a gemcitabine derivative.

Materials:

-

Gemcitabine derivative solution (typically in the µg/mL to ng/mL range)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (to promote ionization)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the gemcitabine derivative in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography (LC) Separation:

-

Develop an appropriate LC method to separate the derivative from any impurities. A C18 column is often a good starting point for nucleoside analogs.[17]

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[17]

-

-

Mass Spectrometry (MS) Analysis:

-

Optimize the MS parameters, including the ionization source settings (e.g., spray voltage, gas flows) and the mass analyzer settings.

-

Acquire a full-scan MS spectrum to determine the m/z of the precursor ion.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragments that can be used to confirm the structure of the derivative. For gemcitabine, a characteristic fragment corresponds to the loss of the difluorodeoxyribose sugar, resulting in an ion at m/z 112.0.[17]

-

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

-

Crystal Growth: The most critical and often the most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. This can be influenced by factors such as solvent, temperature, and the presence of impurities.

-

Data Collection: The crystal is mounted on a goniometer and gradually rotated while being bombarded with X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve its agreement with the experimental data.

The crystal structure of gemcitabine has been determined to be orthorhombic with the space group Pmna.[18][19]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [19] |

| Space Group | Pmna | [19] |

| a (Å) | 17.641(8) | [19] |

| b (Å) | 6.985(1) | [19] |

| c (Å) | 18.653(2) | [19] |

| α, β, γ (°) | 90 | [19] |

| Volume (ų) | 2298.61 | [19] |

| Z | 8 | [19] |

Integrated Structural Analysis Workflow

A comprehensive and reliable structural analysis of a gemcitabine derivative requires an integrated approach that combines the strengths of multiple analytical techniques. The following workflow illustrates a logical progression from initial characterization to definitive structural confirmation.

Caption: Simplified metabolic activation pathway of gemcitabine.

Conclusion

The structural analysis of gemcitabine derivatives is a multifaceted endeavor that requires a combination of sophisticated analytical techniques and a deep understanding of the underlying chemical principles. This guide has provided a comprehensive overview of the key methodologies, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, and has highlighted the importance of an integrated workflow for achieving unambiguous structural elucidation. As the quest for more effective and safer anticancer drugs continues, the principles and protocols outlined in this guide will serve as an invaluable resource for researchers in the field of drug discovery and development.

References

-

Asian Journal of Green Chemistry. (2025). Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. [Link]

-

PubMed. (n.d.). Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy. [Link]

-

MDPI. (2024). Encapsulation of Gemcitabine on Porphyrin Aluminum Metal-Organic Framework by Mechano-Chemistry, Delayed Drug Release and Cytotoxicity to Pancreatic Cancer PANC-1 Cells. [Link]

-

AIP Publishing. (2023). Electronic spectroscopy of gemcitabine and derivatives for possible dual-action photodynamic therapy applications | The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). Structure of gemcitabine, showing position of functional groups. [Link]

-

PMC - NIH. (n.d.). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. [Link]

-

PMC - NIH. (n.d.). Synthesis and in vitro evaluation of novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles. [Link]

-

PubMed - NIH. (n.d.). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. [Link]

-

PubMed - NIH. (2022). Recent Development of Prodrugs of Gemcitabine. [Link]

-

PubMed. (n.d.). An efficient protocol for NMR-spectroscopy-based structure determination of protein complexes in solution. [Link]

-

ResearchGate. (n.d.). (a) Powder X-ray diffraction of gemcitabine HCL. (b) XRD spectra of.... [Link]

-

Taylor & Francis Online. (n.d.). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. [Link]

-

PubMed. (n.d.). Mass spectrometry-based metabolic profiling of gemcitabine-sensitive and gemcitabine-resistant pancreatic cancer cells. [Link]

-

PubMed - NIH. (2007). Synthesis and biological activity of a gemcitabine phosphoramidate prodrug. [Link]

-

ClinPGx. (n.d.). Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

PubMed. (n.d.). Ab initio quantum mechanical and X-ray crystallographic studies of gemcitabine and 2'-deoxy cytosine. [Link]

-

ResearchGate. (2025). A Linear Synthesis of Gemcitabine. [Link]

-

MSU chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

-

MDPI. (n.d.). Recent Development of Prodrugs of Gemcitabine. [Link]

-

PubMed. (2020). Phase II clinical trial of gemcitabine plus oxaliplatin in patients with metastatic pancreatic adenocarcinoma with a family history of pancreatic/breast/ovarian/prostate cancer or personal history of breast/ovarian/prostate cancer (FABRIC study). [Link]

-

PubMed. (2019). Synthesis and in vitro anticancer activity of new gemcitabine-nucleoside analogue dimers containing methyltriazole or ester-methyltriazole linker. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. [Link]

-

AACR Journals. (2005). Infrared spectroscopic study of the effects of gemcitabine on in vitro growing lung cancer cells. [Link]

-

Frontiers. (n.d.). Clinical application and drug resistance mechanism of gemcitabine. [Link]

-

Cambridge University Press. (2015). X-ray powder diffraction data for gemcitabine, C9H11F2N3O4. [Link]

-

ACS Infectious Diseases. (2023). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. [Link]

-

PubMed. (n.d.). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy. [Link]

-

Dove Medical Press. (2026). Sequential Intravesical Gemcitabine and Docetaxel for Non-Muscle Invasive Bladder Cancer: A Narrative Review Across Risk Groups. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

YouTube. (2016). NMR Spectroscopy. [Link]

-

NIH. (n.d.). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. [Link]

-

Biomaterials Science (RSC Publishing). (n.d.). Gemcitabine–camptothecin conjugates: a hybrid prodrug for controlled drug release and synergistic therapeutics. [Link]

-

Clinicaltrials.eu. (2025). Study on Zanidatamab with Cisplatin and Gemcitabine for Advanced HER2 Positive Biliary Tract Cancer Patients. [Link]

-

NIH. (n.d.). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. [Link]

-

PubMed. (n.d.). Gemcitabine: A Pharmacologic and Clinical Overview. [Link]

-

PNAS. (n.d.). Selective targeting of NRF2-high pancreatic ductal adenocarcinoma with an NQO1-activatable prodrug. [Link]

Sources

- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Gemcitabine: a pharmacologic and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. droracle.ai [droracle.ai]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in vitro evaluation of novel lipophilic monophosphorylated gemcitabine derivatives and their nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro anticancer activity of new gemcitabine-nucleoside analogue dimers containing methyltriazole or ester-methyltriazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An efficient protocol for NMR-spectroscopy-based structure determination of protein complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Encapsulation of Gemcitabine on Porphyrin Aluminum Metal-Organic Framework by Mechano-Chemistry, Delayed Drug Release and Cytotoxicity to Pancreatic Cancer PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray powder diffraction data for gemcitabine, C9H11F2N3O4 | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to 1'-Epi Gemcitabine 3',5'-Dibenzoate: Synthesis, Characterization, and Context in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1'-Epi Gemcitabine 3',5'-Dibenzoate, a key intermediate and stereoisomer encountered in the synthesis of gemcitabine, a potent anticancer agent. This document delves into the critical aspects of its chemical identity, stereoselective synthesis, and analytical characterization. By elucidating the nuances of its formation and the methodologies for its identification, this guide serves as a vital resource for researchers engaged in the development of gemcitabine and related nucleoside analogs.

Introduction

Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] Its mechanism of action involves the inhibition of DNA synthesis, ultimately leading to apoptosis in rapidly dividing cancer cells. The synthesis of gemcitabine is a complex process that often yields a mixture of anomers, the α (alpha) and β (beta) isomers, at the C1' position of the ribofuranose ring. While the β-anomer constitutes the active pharmaceutical ingredient, the α-anomer, or 1'-Epi Gemcitabine, is an impurity that must be carefully controlled and separated. 1'-Epi Gemcitabine 3',5'-Dibenzoate is the protected form of this α-anomer, playing a crucial role in the manufacturing and purification process of gemcitabine.

Physicochemical Properties

A thorough understanding of the fundamental properties of 1'-Epi Gemcitabine 3',5'-Dibenzoate is essential for its synthesis, purification, and characterization.

| Property | Value | Source |

| CAS Number | 134790-40-2 | [2] |

| Molecular Formula | C23H19F2N3O6 | [2] |

| Molecular Weight | 471.42 g/mol | [2] |

| IUPAC Name | (2R,3R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate | [2] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |

Stereoselective Synthesis and Mechanistic Insights

The synthesis of gemcitabine and its epimer involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a cytosine base. The stereochemical outcome of this glycosylation reaction is a critical factor influencing the overall yield and purity of the desired β-anomer.

The Glycosylation Challenge

The formation of the N-glycosidic bond is a pivotal step in the synthesis. Typically, a lactone intermediate, 2-deoxy-2,2-difluoropentofuranos-1-ulose-3,5-dibenzoate, is reduced to a mixture of α and β anomers of the corresponding lactol. This mixture is then activated, often as a mesylate, for coupling with a silylated cytosine derivative.[4] The reaction generally proceeds via an SN2-like mechanism, where the stereochemistry at the anomeric center can be influenced by various factors including the protecting groups on the sugar moiety, the nature of the leaving group, and the reaction conditions.

The presence of the two fluorine atoms at the 2' position significantly influences the stereoselectivity of the glycosylation, often leading to a nearly 1:1 mixture of the α and β anomers.[4] This necessitates a robust purification strategy to isolate the desired β-anomer.

Experimental Protocol: A Generalized Approach

While a specific protocol for the exclusive synthesis of 1'-Epi Gemcitabine 3',5'-Dibenzoate is not typically the primary goal, its formation is an inherent part of gemcitabine synthesis. The following is a generalized protocol adapted from established methods for the synthesis of gemcitabine, which invariably produces the 1'-Epi isomer as a significant byproduct.[4][5]

Step 1: Preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-di-O-benzoyl-1-O-methanesulfonate

-

To a solution of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (an anomeric mixture) in anhydrous dichloromethane, add triethylamine at room temperature.

-

Cool the mixture to -78 °C and add methanesulfonyl chloride dropwise.

-

Stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate as a mixture of anomers.

Step 2: Glycosylation with Silylated Cytosine

-

In a separate flask, suspend cytosine in hexamethyldisilazane (HMDS) and add a catalytic amount of ammonium sulfate.

-

Reflux the mixture until a clear solution is obtained, indicating the formation of N,O-bis(trimethylsilyl)-cytosine. Remove excess HMDS under vacuum.

-

Dissolve the silylated cytosine in anhydrous acetonitrile and add the crude mesylate from Step 1.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and quench with methanol.

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried, and concentrated to give a crude mixture of 1'-Epi Gemcitabine 3',5'-Dibenzoate and Gemcitabine 3',5'-Dibenzoate.

Step 3: Separation of Anomers

The separation of the α and β anomers is a critical step and can be achieved through fractional crystallization or chromatography.[4][6]

-

Dissolve the crude mixture in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Allow the solution to stand at a controlled temperature to induce selective crystallization of one of the anomers.

-

The crystalline solid is collected by filtration, and the mother liquor is concentrated.

-

The process can be repeated to improve the purity of each anomer.

-

Alternatively, preparative high-performance liquid chromatography (HPLC) can be employed for a more efficient separation.[7]

Analytical Characterization